molecular formula C6H8N4 B6238157 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile CAS No. 80052-79-5

5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile

Cat. No. B6238157
CAS RN: 80052-79-5
M. Wt: 136.2
InChI Key:
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Description

5-Amino-1,2-dimethyl-1H-imidazole-4-carbonitrile is a heterocyclic compound . It is also known as 5-Amino-4-cyanoimidazole and 5-Cyano-4-aminoimidazole . The empirical formula of this compound is C4H4N4 . It is a solid substance .


Synthesis Analysis

The synthesis of imidazole derivatives has been extensively studied . For instance, one method involves the reaction of 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach uses N-heterocyclic carbenes (NHC) as both ligand and organocatalysts . The reaction of acetophenones and benzylic amines in the presence of an oxidant, tert-butylhydroperoxide (TBHP), has also been reported .


Molecular Structure Analysis

The molecular structure of 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile can be represented by the SMILES string NC1=C(C#N)N=CN1 . The InChI representation is 1S/C4H4N4/c5-1-3-4(6)8-2-7-3/h2H,6H2,(H,7,8) .


Physical And Chemical Properties Analysis

5-Amino-1,2-dimethyl-1H-imidazole-4-carbonitrile is a solid substance . Its melting point is between 114-123 °C . The molecular weight of this compound is 108.10 .

Scientific Research Applications

These applications highlight the versatility of imidazole derivatives, including 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile, in various scientific contexts. Researchers continue to explore their potential in drug discovery and therapeutic interventions . If you need further details or additional applications, feel free to ask! 😊

Safety and Hazards

The safety information available indicates that 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements associated with this compound are H302 - H318 . Precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile involves the reaction of 2,4-dimethylimidazole with cyanogen bromide followed by reduction with sodium borohydride and subsequent reaction with ammonia.", "Starting Materials": [ "2,4-dimethylimidazole", "cyanogen bromide", "sodium borohydride", "ammonia" ], "Reaction": [ "Step 1: 2,4-dimethylimidazole is reacted with cyanogen bromide in anhydrous acetonitrile to form 2,4-dimethylimidazole-5-carbonitrile.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride in methanol to form 5-amino-2,4-dimethyl-1H-imidazole-4-carbonitrile.", "Step 3: The final step involves the reaction of the product from step 2 with ammonia in ethanol to form 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile." ] }

CAS RN

80052-79-5

Product Name

5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile

Molecular Formula

C6H8N4

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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